molecular formula C10H16O4Si B14517690 Trimethoxy(phenoxymethyl)silane CAS No. 62589-62-2

Trimethoxy(phenoxymethyl)silane

Katalognummer: B14517690
CAS-Nummer: 62589-62-2
Molekulargewicht: 228.32 g/mol
InChI-Schlüssel: HMQXXOGOXHNAFR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Trimethoxy(phenoxymethyl)silane is an organosilicon compound characterized by the presence of three methoxy groups and a phenoxymethyl group attached to a silicon atom. This compound is part of the broader class of silane coupling agents, which are widely used in various industrial and scientific applications due to their ability to form strong bonds between organic and inorganic materials.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Trimethoxy(phenoxymethyl)silane typically involves the reaction of phenoxymethyl chloride with trimethoxysilane in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methoxy groups. The general reaction scheme is as follows:

PhOCH2Cl+HSi(OCH3)3PhOCH2Si(OCH3)3+HCl\text{PhOCH}_2\text{Cl} + \text{HSi(OCH}_3\text{)}_3 \rightarrow \text{PhOCH}_2\text{Si(OCH}_3\text{)}_3 + \text{HCl} PhOCH2​Cl+HSi(OCH3​)3​→PhOCH2​Si(OCH3​)3​+HCl

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Catalysts such as copper oxide can be employed to enhance the reaction efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: Trimethoxy(phenoxymethyl)silane undergoes various chemical reactions, including:

    Hydrolysis: The methoxy groups can be hydrolyzed to form silanol groups, which can further condense to form siloxane bonds.

    Condensation: The silanol groups formed from hydrolysis can undergo condensation reactions to form siloxane networks.

    Substitution: The phenoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.

    Condensation: Often occurs under acidic or basic conditions, sometimes with the aid of a catalyst.

    Substitution: Requires specific reagents depending on the desired substitution, such as halogenating agents for halogenation reactions.

Major Products:

    Siloxane Polymers: Formed through condensation reactions.

    Functionalized Silanes: Resulting from substitution reactions.

Wissenschaftliche Forschungsanwendungen

Trimethoxy(phenoxymethyl)silane has a wide range of applications in scientific research, including:

Wirkmechanismus

The primary mechanism of action of Trimethoxy(phenoxymethyl)silane involves the hydrolysis of the methoxy groups to form silanol groups, which can then condense to form siloxane bonds. This process allows the compound to act as a coupling agent, forming strong bonds between organic and inorganic materials. The phenoxymethyl group provides additional functionality, enabling further chemical modifications and interactions with various substrates .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: this compound is unique due to the presence of the phenoxymethyl group, which imparts specific reactivity and functionality. This makes it particularly useful in applications requiring strong adhesion and chemical versatility.

Eigenschaften

CAS-Nummer

62589-62-2

Molekularformel

C10H16O4Si

Molekulargewicht

228.32 g/mol

IUPAC-Name

trimethoxy(phenoxymethyl)silane

InChI

InChI=1S/C10H16O4Si/c1-11-15(12-2,13-3)9-14-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3

InChI-Schlüssel

HMQXXOGOXHNAFR-UHFFFAOYSA-N

Kanonische SMILES

CO[Si](COC1=CC=CC=C1)(OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.